molecular formula C21H27FN2O3 B5681679 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one

2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5681679
M. Wt: 374.4 g/mol
InChI Key: JZHRUCOCXKCJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one, also known as EF-5, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. This compound is classified as a hypoxia-activated prodrug, meaning that it is activated specifically in areas of low oxygen concentration, which are commonly found in tumor tissues.

Mechanism of Action

2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one is activated specifically in areas of low oxygen concentration, which are commonly found in tumor tissues. Once activated, 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one forms a cytotoxic metabolite that can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has been shown to selectively target hypoxic areas in tumors, which can help improve the efficacy of radiation therapy and chemotherapy. It has also been shown to have minimal toxicity in normal tissues, making it a promising candidate for use in cancer treatment.

Advantages and Limitations for Lab Experiments

2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has several advantages for use in lab experiments, including its ability to selectively target hypoxic areas in tumors and its minimal toxicity in normal tissues. However, 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one is a complex compound that requires specialized equipment and expertise for synthesis and analysis.

Future Directions

There are several potential future directions for research on 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one, including:
1. Further studies on the efficacy of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one in combination with radiation therapy and chemotherapy for various types of cancer.
2. Development of new imaging techniques to better visualize hypoxic areas in tumors and guide treatment decisions.
3. Investigation of the potential use of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one in combination with other hypoxia-activated prodrugs for cancer treatment.
4. Development of more efficient synthesis methods for 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one to improve its accessibility for research and clinical use.
5. Further studies on the mechanism of action of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one and its metabolites to better understand its potential for cancer treatment.

Synthesis Methods

The synthesis of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one involves several steps, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-(4-fluorophenyl)-4-oxobutanal. This intermediate is then reacted with 2,9-diazaspiro[5.5]undecan-3-one to form 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one.

Scientific Research Applications

2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has been extensively studied for its potential use in cancer treatment. Its ability to selectively target hypoxic areas in tumors makes it a promising candidate for use in combination with radiation therapy and chemotherapy. 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has also been studied for its potential use in imaging hypoxic areas in tumors, which can help guide treatment decisions.

properties

IUPAC Name

1-(2-ethyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)-4-(4-fluorophenyl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-2-23-15-21(10-9-20(23)27)11-13-24(14-12-21)19(26)8-7-18(25)16-3-5-17(22)6-4-16/h3-6H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHRUCOCXKCJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC1=O)CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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